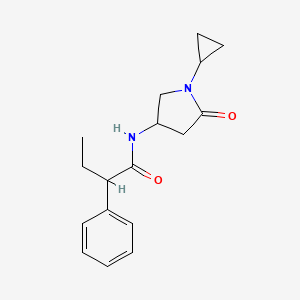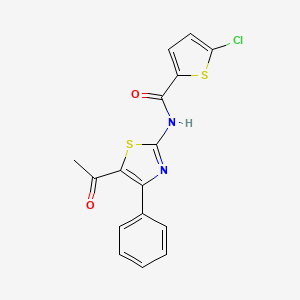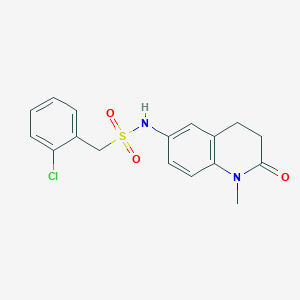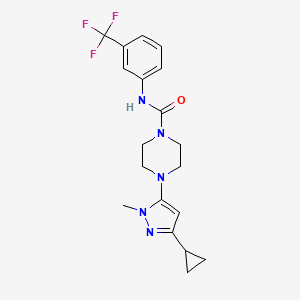![molecular formula C11H20N2O B2929702 rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans CAS No. 1989638-38-1](/img/structure/B2929702.png)
rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1R,3R)-3-(morpholin-4-yl)spiro[33]heptan-1-amine, trans, is an organic compound characterized by its unique spirocyclic structure, incorporating both morpholine and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans, typically involves a multi-step process. A common route includes:
Formation of the spirocyclic scaffold: : Starting with a cycloaddition reaction to form the spiro[3.3]heptane core.
Introduction of the morpholine group: : Morpholine is incorporated via nucleophilic substitution.
Amine functionalization: : The final step introduces the amine group through reductive amination or a similar reaction.
Industrial Production Methods
Industrial production may scale these processes using continuous flow techniques and optimized reaction conditions to ensure high yields and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Possible via catalytic hydrogenation.
Substitution: : The amine and morpholine groups can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Palladium on carbon with hydrogen gas.
Nucleophiles: : Alkyl halides for substitution reactions.
Major Products
Oxidation products: : Corresponding ketones or carboxylic acids.
Reduction products: : Secondary amines or amine derivatives.
Substitution products: : Various alkylated morpholine derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in asymmetric synthesis.
Chemical synthesis: : Precursor for complex organic molecules.
Biology
Enzyme inhibition: : Potential inhibitor of specific enzymes due to its structural features.
Protein interactions: : Studied for its ability to modulate protein-ligand interactions.
Medicine
Drug design: : Scaffold for the development of therapeutic agents targeting central nervous system disorders.
Pharmacology: : Investigated for its pharmacokinetic properties.
Industry
Material science: : Employed in the synthesis of novel polymers and materials.
Agriculture: : Potential component in the development of new agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily through interaction with specific enzymes or receptors. It can act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. The presence of the morpholine ring is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Unique Characteristics
Spirocyclic structure: : Distinguishes it from other compounds with linear or cyclic structures.
Functional groups: : The combination of morpholine and amine groups provides unique reactivity and biological activity.
Similar Compounds
Spiro[3.3]heptane derivatives: : Share the spirocyclic core but differ in functionalization.
Morpholine derivatives: : Similar functional group but different core structures.
Amines with cyclic backbones: : Comparable reactivity but distinct overall properties.
By harnessing its distinct features, rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans, holds promise across a range of scientific and industrial fields. Understanding its synthesis, reactivity, and applications is key to unlocking its full potential.
Properties
IUPAC Name |
(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-9-8-10(11(9)2-1-3-11)13-4-6-14-7-5-13/h9-10H,1-8,12H2/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGKXEYJDCSJNN-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2N3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)[C@@H](C[C@H]2N3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(4-phenyloxane-4-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2929620.png)
![2-(1-aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one hydrochloride](/img/structure/B2929621.png)
![N-(3-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2929622.png)


![7-(2-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2929629.png)
![2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/new.no-structure.jpg)

![5-(azepane-1-sulfonyl)-1-[(2-chloro-6-fluorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2929634.png)

![N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2929637.png)

![11-[(furan-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride](/img/structure/B2929642.png)
